molecular formula C8H8OS B15210387 2,3-Dihydro-1-benzofuran-6-thiol CAS No. 90590-08-2

2,3-Dihydro-1-benzofuran-6-thiol

Cat. No.: B15210387
CAS No.: 90590-08-2
M. Wt: 152.22 g/mol
InChI Key: IZGCQLXWBUWPGO-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-6-thiol is a valuable chemical building block in medicinal and organic chemistry. The 2,3-dihydrobenzofuran scaffold is a privileged structure in drug discovery, known to be a core component in various biologically active compounds and natural products . This scaffold is recognized for its varied pharmacological properties and has been extensively investigated for the development of novel therapeutic agents . Derivatives have shown a range of biological activities, including use as antimicrobial, antioxidant, antimitotic, and antidepressant agents . The presence of the thiol (-SH) functional group at the 6-position makes this compound a versatile synthon, facilitating its use in metal coordination chemistry, the formation of disulfide bonds, and nucleophilic substitution reactions to create more complex molecular architectures. Researchers can employ this compound in the synthesis of ligands, functional materials, and as a key intermediate in constructing potential pharmacologically active molecules. This product is intended for research applications in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Please consult the safety data sheet prior to use.

Properties

CAS No.

90590-08-2

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-6-thiol

InChI

InChI=1S/C8H8OS/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,10H,3-4H2

InChI Key

IZGCQLXWBUWPGO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)S

Origin of Product

United States

The Compound: 2,3 Dihydro 1 Benzofuran 6 Thiol

Physicochemical Properties

The basic properties of 2,3-Dihydro-1-benzofuran-6-thiol are summarized in the table below. These are primarily computed properties due to the scarcity of published experimental data.

PropertyValue
Molecular Formula C₈H₈OS
Molecular Weight 152.21 g/mol
CAS Number 174636-12-7
Appearance (Not specified in literature)
Boiling Point (Not specified in literature)
Melting Point (Not specified in literature)
Structure A 2,3-dihydrobenzofuran core with a thiol (-SH) group attached to position 6 of the benzene (B151609) ring.

This data is compiled from chemical databases and may be computed rather than experimentally verified.

Potential Synthetic Routes

No specific synthesis for this compound is documented in major research articles. However, a plausible synthesis can be proposed based on established methods for creating the dihydrobenzofuran core and for introducing thiol groups onto aromatic rings.

One potential strategy would involve the synthesis of a 6-substituted-2,3-dihydrobenzofuran that can be converted to a thiol. For example:

Diazotization and Thiolation: A common method for introducing a thiol group is via a diazonium salt. The synthesis could start with 6-amino-2,3-dihydrobenzofuran. This precursor could be subjected to diazotization followed by treatment with a sulfur-containing reagent, such as potassium ethyl xanthate (followed by hydrolysis), to yield the target thiol.

Metal-Catalyzed Thiolation: Modern cross-coupling reactions could also be employed. Starting with 6-bromo- or 6-iodo-2,3-dihydrobenzofuran, a palladium- or copper-catalyzed coupling reaction with a thiol surrogate could install the sulfur functionality.

Recent research has also focused on the direct C-H functionalization and thiolation of related heterocyclic systems, which could provide more direct, though currently theoretical, pathways. tandfonline.comtandfonline.comresearchgate.net For instance, methods for the metal-free radical cyclization/thiolation of alkenyl-tethered arenediazonium salts with thiophenols have been developed to create 3-thioether-functionalized 2,3-dihydrobenzofurans, showcasing the feasibility of forming C-S bonds on this scaffold. tandfonline.comtandfonline.com

Research Context and Potential Applications

Given the lack of direct research, the potential applications of this compound can be inferred from its constituent parts: the 2,3-dihydrobenzofuran scaffold and the thiol group.

Medicinal Chemistry: The dihydrobenzofuran core is a well-established pharmacophore with noted anti-inflammatory and anticancer activities. mdpi.com The introduction of a thiol group could modulate this activity or introduce new pharmacological properties. Thiol-containing compounds are known to interact with biological systems, for example, by acting as antioxidants or by binding to metal ions in enzymes. zsmu.edu.ua The chemotherapeutic agent 6-thio-2'-deoxyguanosine, for instance, targets the enzyme telomerase. nih.govbiorxiv.orgmaiabiotech.com Therefore, this compound could be a target for synthesis and screening in anticancer or anti-inflammatory drug discovery programs.

Materials Science: Thiol groups are widely used in materials science for their ability to bind to metal surfaces, particularly gold, forming self-assembled monolayers. This property could make this compound a candidate for developing functionalized surfaces or nanoparticles, where the dihydrobenzofuran moiety could be used to tune the electronic or recognition properties of the material.

Catalytic Annulation Reactions

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of 2,3-dihydrobenzofurans, offering high efficiency and selectivity.

A notable advancement in the synthesis of dihydrobenzofurans involves a unique Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes. organic-chemistry.org This redox-neutral [3 + 2] annulation process demonstrates good functional group compatibility and chemoselectivity. organic-chemistry.org The reaction proceeds effectively, and an asymmetric variant has also been developed, highlighting its potential for constructing chiral dihydrobenzofuran derivatives. organic-chemistry.org

In a related study, a Rh(III)-catalyzed chemodivergent coupling of N-phenoxyacetamides and alkylidenecyclopropanes has been reported. thieme-connect.com This method can selectively produce either 3-ethylidenedihydrobenzofurans or dienes, with the outcome determined by the solvent. thieme-connect.com The reaction tolerates a range of electron-donating and electron-withdrawing groups on both reactants. thieme-connect.com A gram-scale synthesis has been demonstrated, underscoring the practical utility of this approach. thieme-connect.com

Further research has shown that rhodium catalysis can also be employed in the stereoselective Mannich type interception of phenolic oxonium ylides for the synthesis of 2,3-dihydrobenzofurans. nih.gov This reaction between diazo-containing phenolic derivatives and imines yields the desired products with high diastereoselectivity and enantioselectivity. nih.gov Additionally, a rhodium-promoted synthesis of 2,3-disubstituted dihydrobenzofurans can be achieved through an intramolecular C-H insertion reaction. rsc.org

Table 1: Rhodium(III)-Catalyzed Synthesis of Dihydrobenzofurans
ReactantsCatalyst SystemProduct TypeKey Features
N-phenoxyacetamides and 1,3-dienesRh(III)DihydrobenzofuransRedox-neutral [3+2] annulation, good functional group tolerance, asymmetric version available. organic-chemistry.org
N-phenoxyacetamides and alkylidenecyclopropanesRh(III)3-ethylidenedihydrobenzofurans or dienesChemodivergent, solvent-controlled selectivity, gram-scale synthesis demonstrated. thieme-connect.com
Diazo-containing phenolic derivatives and iminesRh and asymmetric phosphoric acid2,3-dihydrobenzofuransStereoselective Mannich type interception, high diastereoselectivity and enantioselectivity. nih.gov

The palladium-catalyzed Heck reaction is a cornerstone of cross-coupling chemistry and has been effectively applied to the synthesis of 2,3-dihydrobenzofurans. A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes provides access to chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.orgacs.org This methodology is characterized by its excellent regio- and enantiocontrol, broad functional group tolerance, and scalability. acs.orgresearchgate.net The utility of this reaction has been demonstrated in the synthesis of optically pure natural products. organic-chemistry.org

The Heck arylation of 2,3-dihydrofuran (B140613) itself has been studied with various palladium precursors. nih.gov The reaction of 2,3-dihydrofuran with iodobenzene, for instance, yields 2-phenyl-2,3-dihydrofuran (B8783652) as the major product. nih.gov The choice of palladium precursor and the use of ionic liquids can significantly influence the reaction's conversion rates. nih.gov

Furthermore, a palladium-catalyzed asymmetric tandem Heck/Tsuji-Trost reaction of vinylic halides with 1,3-dienes has been developed to produce cyclic isoprenoids, which are key structural motifs in numerous natural products. researchgate.net This reaction proceeds with excellent regio-, diastereo-, and enantioselectivity. researchgate.net

Table 2: Palladium-Catalyzed Heck/Tsuji-Trost Reactions for Dihydrobenzofuran Synthesis
ReactantsCatalyst SystemProduct TypeKey Features
o-bromophenols and 1,3-dienesPd/TY-PhosChiral substituted 2,3-dihydrobenzofuransHigh enantioselectivity, excellent regio- and enantiocontrol, scalable. organic-chemistry.orgacs.org
2,3-dihydrofuran and iodobenzeneVarious Pd precursors2-phenyl-2,3-dihydrofuranInfluence of catalyst precursor and ionic liquids on conversion. nih.gov
Vinylic halides and 1,3-dienesPalladiumCyclic isoprenoidsTandem Heck/Tsuji-Trost, excellent regio-, diastereo-, and enantioselectivity. researchgate.net

A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides has been established as a valuable method for synthesizing optically active 2,3-dihydrobenzofurans. organic-chemistry.org This reaction is advantageous due to the use of readily available starting materials, its broad substrate scope, high selectivity, and mild reaction conditions. organic-chemistry.org

The catalytic cycle is proposed to involve the oxidative addition of Pd(0) to the vinyl iodide, followed by intramolecular alkene insertion and subsequent alkyl iodide reductive elimination. acs.org The choice and amount of ligand have been shown to be critical for the success of this transformation. acs.orgfigshare.com

In a related palladium-catalyzed cycloisomerization, 2-(1-hydroxyprop-2-ynyl)phenols can be converted to 2-methylene-2,3-dihydrobenzofuran-3-ols in high yields. nih.gov This reaction can be performed in an ionic liquid, which allows for the recycling of the palladium catalyst system. nih.gov

Table 3: Palladium-Catalyzed Iodine Atom Transfer Cycloisomerization
SubstrateCatalyst SystemProduct TypeKey Features
Olefin-tethered aryl iodidesPalladiumOptically active 2,3-dihydrobenzofuransHigh enantioselectivity, broad substrate scope, mild conditions. organic-chemistry.org
(Z)-1-iodo-1,6-dienesPd(OAc)2 / DPPFSix-membered heterocycles with an alkyl iodideLigand type and quantity are crucial. acs.orgfigshare.com
2-(1-hydroxyprop-2-ynyl)phenolsPdI2 / KI in ionic liquid2-methylene-2,3-dihydrobenzofuran-3-olsRecyclable catalyst system, high yields. nih.gov

Cyclization and Annulation Strategies

Intramolecular cyclization reactions represent another major avenue for the synthesis of the 2,3-dihydrobenzofuran core.

The intramolecular Michael reaction, a type of conjugate addition, is a powerful tool for forming cyclic structures. organicreactions.orgmasterorganicchemistry.com The intramolecular oxa-Michael addition, specifically, has been utilized for the synthesis of various oxygen-containing heterocycles, including 2,3-dihydrobenzofurans.

A bifunctional aminoboronic acid has been shown to facilitate intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids. organic-chemistry.org Furthermore, combining an arylboronic acid with a chiral aminothiourea can lead to enantioselective conversions, affording the desired heterocycles in high yields and with excellent enantiomeric excess. organic-chemistry.org

Challenges in intramolecular oxa-Michael reactions include the lower nucleophilicity of alcohols compared to other heteroatoms and the potential for retro-Michael reactions. acs.org However, the development of potent catalysts, such as bifunctional iminophosphoranes, has enabled highly efficient and enantioselective intramolecular oxa-Michael reactions of alcohols to α,β-unsaturated esters and amides, yielding a broad range of substituted dihydrobenzofurans and other cyclic ethers. acs.org

Acid-catalyzed intramolecular oxa-Michael additions can also be effectively carried out, for instance, under solvent-free microwave irradiation conditions, providing an environmentally friendly route to dihydrofuran-3(2H)-ones. semanticscholar.org The organocatalytic intramolecular aza-Michael reaction has also been extensively studied, providing access to a variety of nitrogen-containing heterocycles. rsc.org

Table 4: Intramolecular Aza- and Oxa-Michael Reactions
Reaction TypeCatalyst/PromoterSubstrateProductKey Features
Intramolecular aza- and oxa-MichaelBifunctional aminoboronic acidα,β-unsaturated carboxylic acidsDihydrobenzofurans and other heterocyclesFacilitates cyclization. organic-chemistry.org
Enantioselective Intramolecular oxa-MichaelArylboronic acid and chiral aminothioureaα,β-unsaturated carboxylic acidsChiral heterocyclesHigh yield and enantiomeric excess. organic-chemistry.org
Enantioselective Intramolecular oxa-MichaelBifunctional iminophosphoraneAlcohols and α,β-unsaturated esters/amidesSubstituted dihydrobenzofuransExcellent yields and enantioselectivity. acs.org
Acid-catalyzed Intramolecular oxa-MichaelBrønsted acids(E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-onesDihydrofuran-3(2H)-onesSolvent-free, microwave-assisted, environmentally benign. semanticscholar.org
Asymmetric Intramolecular Addition of Aryl Halides to Unactivated Ketones

The asymmetric intramolecular addition of aryl halides to unactivated ketones presents a powerful and direct method for synthesizing chiral 2,3-dihydrobenzofurans containing a tertiary alcohol at the C-3 position. acs.org A notable advancement in this area involves a nickel-catalyzed reaction that demonstrates high enantioselectivity. acs.org

This procedure utilizes a nickel/bisoxazoline catalyst system to facilitate the intramolecular cyclization of aryl halides onto ketone moieties. The reaction yields chiral 3-hydroxy-2,3-dihydrobenzofurans in good yields and with excellent enantioselectivities, reaching up to 92% yield and 98% ee. acs.org A key advantage of this method is its scalability, as gram-scale reactions have been shown to proceed without any loss of yield or enantioselectivity. acs.org

Similarly, a copper(I)-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones has been developed. rsc.org This method, employing an (S,S)-QuinoxP*-supported Cu(I) catalyst, provides access to a variety of chiral 2,3-dihydrobenzofuran-3-ol derivatives in good yields and with high enantioselectivity under mild reaction conditions. rsc.org

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Nickel/BisoxazolineAryl halides with unactivated ketonesChiral 3-hydroxy-2,3-dihydrobenzofuransup to 92up to 98
(S,S)-QuinoxP*-Cu(I)Aryl pinacolboronic esters with unactivated ketonesChiral 2,3-dihydrobenzofuran-3-ol derivativesGoodExcellent
[4+1] Annulation Reactions involving ortho-substituted quinone methides

[4+1] annulation reactions have emerged as a significant strategy for the construction of 2,3-dihydrobenzofuran scaffolds. These reactions often involve the use of ortho-quinone methides (o-QMs) as the four-atom component.

One approach involves the organocatalytic [4+1] cyclization of o-QMs with Morita-Baylis-Hillman (MBH) carbonates. rsc.org This method successfully constructs 2,3-dihydrobenzofuran scaffolds. rsc.org Another strategy utilizes a phosphine-catalyzed enantioselective [4+1] annulation of o-QMs with allenoates, leading to densely functionalized dihydrobenzofurans. researchgate.net

A highly enantio- and diastereoselective [4+1] annulation has been developed between in situ generated ammonium (B1175870) ylides and o-QMs. nih.gov The stereoselectivity of this reaction is influenced by the substitution pattern of the o-QM, with sterically demanding groups favoring the formation of the (Z)-quinone methide isomer. nih.gov

Furthermore, a [4+1] annulation between ortho-hydroxyphenyl-substituted para-quinone methides and CF3-substituted imidoyl sulfoxonium ylides provides a route to trans-2,3-dihydrobenzofurans. researchgate.net Additionally, a one-pot synthesis of various oxygen and nitrogen-containing benzoheterocycles has been achieved through a [4+1] annulation of para-quinone methides followed by an oxidation/elimination sequence. researchgate.net

ReactantsCatalyst/ConditionsProductKey Features
o-Quinone Methides and MBH CarbonatesOrganocatalyst2,3-Dihydrobenzofuran scaffolds---
o-Quinone Methides and AllenoatesChiral PhosphineDensely functionalized dihydrobenzofuransAsymmetric synthesis
o-Quinone Methides and Ammonium YlidesCinchona alkaloid derivativeChiral 2,3-dihydrobenzofuran derivativesHigh enantio- and diastereoselectivity
ortho-Hydroxyphenyl-substituted p-QMs and CF3-substituted imidoyl sulfoxonium ylidesAdditive-freetrans-2,3-DihydrobenzofuransDiastereoselective
p-Quinone Methides and Bromonitromethane (B42901)Metal-freeDihydrobenzofurans, Benzofuran-2(3H)-ones, and IndolesOne-pot synthesis
One-Pot Cyclization Approaches

One-pot cyclization reactions offer an efficient pathway to synthesize 2,3-dihydrobenzofurans by minimizing the number of separate reaction and purification steps. researchgate.net A notable example is the synthesis of 5-substituted 2,3-dihydrobenzofurans through a sequential one-pot oxidation/cyclization reaction between para-aminophenol derivatives and an azadiene. researchgate.net

Another versatile one-pot method involves the reaction of benzoquinone derivatives with either themselves or with cyclohexenones under acidic refluxing conditions, yielding various benzofuran (B130515) and furanylidene-benzofuran systems without the need for a coupling reagent. dtu.dk This approach has been successful in producing furanylidene-benzofuran and benzofuran structures through heteroannulation. dtu.dk

Furthermore, a one-pot synthesis of 2,3-dihydrobenzofurans, benzofuran-2(3H)-ones, and indoles has been developed via a [4+1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane under mild, metal-free conditions. researchgate.net

Reactions involving o- and p-Quinone Methides

Both ortho- and para-quinone methides (o-QMs and p-QMs) are highly reactive intermediates that serve as valuable synthons in the synthesis of dihydrobenzofurans. rsc.org o-QMs can undergo several reaction types, including 1,4-addition and [4+n] cycloadditions, with the [4+1] cycloaddition being particularly useful for accessing benzofuran derivatives. rsc.org

A diastereoselective synthesis of 2,3-dihydrobenzofurans has been achieved through the reaction of o-QMs with pyridinium (B92312) methylides. acs.orgnih.gov The proposed mechanism involves the formation of the o-QM intermediate, followed by a Michael-type addition of the ylide and subsequent intramolecular nucleophilic substitution. acs.orgnih.gov

Phosphine-catalyzed reactions have also been employed. For instance, a phosphine-mediated synthesis of chiral dihydrobenzofuran derivatives has been reported. rsc.org Additionally, phosphine-catalyzed enantioselective [4+2] annulation of o-QMs with allene (B1206475) ketones has been developed. rsc.org

Transformations from Benzofurans to Dihydrobenzofurans

The conversion of benzofurans to 2,3-dihydrobenzofurans is a common synthetic strategy. acs.orgcnr.it Catalytic reduction of the double bond in the furanoid ring of 2,3-disubstituted benzofurans using a palladium on carbon (Pd/C) catalyst is a frequently used method. researchgate.net

Another approach involves the reduction of 2-aryl-3-ethoxycarbonyl benzofurans by hydrogen catalyzed by palladium on carbon to yield the corresponding cis-ester of the dihydrobenzofuran. acs.org However, subsequent hydrolysis of the ester can lead to epimerization under both acidic and basic conditions. acs.org Alternatively, reduction with ammonium chloride and magnesium can produce the corresponding trans-2,3-dihydrobenzofurans. acs.org

Synthesis of Thiol-Containing Dihydrobenzofuran Derivatives

Direct Functionalization Approaches

The direct introduction of a thiol group or a chalcogenide functionality onto a pre-existing dihydrobenzofuran scaffold is a key strategy for synthesizing thiol-containing derivatives. A sustainable approach for the synthesis of 2,3-chalcogenil-dihydrobenzofurans involves a visible light-mediated oxyselenocyclization of 2-allylphenols in the presence of chalcogenides. mdpi.com This method is facilitated by an I2/SnCl2 promoter and blue LED irradiation, tolerating a variety of functional groups and producing the desired products in good to excellent yields. mdpi.com

Another direct functionalization method involves the synthesis of thiol derivatives of biologically active compounds for applications such as nanotechnology. nih.gov A common two-step process involves the esterification of a hydroxy-derivative with S-trityl protected thioacetic acid, followed by the removal of the trityl protecting group to yield the final thiol-containing compound. nih.gov

An in-depth look at the synthesis of this compound and its related structures reveals a variety of sophisticated chemical methodologies. This article explores indirect synthetic routes, advanced techniques utilizing microwave and ultrasound energy, and the integration of green chemistry principles to construct the dihydrobenzofuran core.

2 Indirect Synthesis via Precursors and Subsequent Modifications

The synthesis of this compound is often achieved indirectly, a process that involves the initial construction of a precursor molecule, followed by chemical modifications to introduce the thiol group. This strategic approach allows for greater flexibility and control over the final molecular architecture.

A common strategy begins with the synthesis of the 2,3-dihydrobenzofuran core. This can be accomplished through various cyclization reactions. For instance, a suitably substituted phenol (B47542) can serve as a starting point. One such method involves the reaction of 2-allylphenols, which can undergo oxyselenocyclization in the presence of chalcogenides and a promoter system like I2/SnCl2 under visible light irradiation to form the dihydrobenzofuran ring.

Once the 2,3-dihydrobenzofuran scaffold is in place, the focus shifts to the introduction of the thiol group at the 6-position of the benzofuran ring. A number of methods exist for the formation of aryl thiols. stanford.edu One common precursor is an aromatic amine. The amino group can be converted to a diazonium salt, which can then be reacted with a sulfur-containing nucleophile, such as potassium ethylxanthogenate, to introduce the thiol functionality. britannica.com Another approach involves the reduction of an aromatic sulfonyl chloride to the corresponding thiol.

A more direct, two-step procedure for introducing a thiol group onto an aromatic substrate involves an initial reaction with an activated sulfoxide, leading to an arylsulfonium salt. acs.org This intermediate then undergoes dealkylation to yield the desired aryl thiol in good yields. acs.org Transition metal-catalyzed reactions have also emerged as powerful tools for C-S bond formation. nih.gov For example, palladium-catalyzed coupling of aryl halides with thiols or their precursors offers a versatile route to aryl sulfides, which can then be converted to thiols. organic-chemistry.org

Reaction Chemistry and Functionalization of the 2,3 Dihydro 1 Benzofuran 6 Thiol Scaffold

Electrophilic and Nucleophilic Reactions of the Thiol Group

The sulfur atom of the thiol group in 2,3-Dihydro-1-benzofuran-6-thiol is highly nucleophilic, making it a prime site for reactions with various electrophiles. This reactivity is central to the functionalization of the molecule, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

The nucleophilicity of the thiol group allows for straightforward S-alkylation, S-acylation, and the formation of disulfides. These reactions are fundamental for modifying the properties of the parent compound. For instance, S-alkylation with different alkyl halides can be used to introduce a range of lipophilic or functionalized side chains.

A notable application of this reactivity is in the synthesis of selective inhibitors for various enzymes. For example, the thiol group can be alkylated with moieties designed to interact with specific residues in an enzyme's active site. Research has demonstrated the synthesis of derivatives through the reaction of the thiol with electrophilic partners to yield potent and selective inhibitors of human monoamine oxidase A (hMAO-A).

Table 1: Examples of Thiol-Mediated Functionalization Reactions

Reactant Reagent Product Reaction Type
This compound Alkyl Halide (R-X) 6-(Alkylthio)-2,3-dihydro-1-benzofuran S-Alkylation
This compound Acyl Chloride (R-COCl) S-(2,3-Dihydro-1-benzofuran-6-yl) ethanethioate S-Acylation

The thiol group is an excellent participant in "click" chemistry reactions, which are characterized by their high efficiency, selectivity, and mild reaction conditions. The thiol-epoxide reaction, a type of "click" reaction, involves the ring-opening of an epoxide by the thiol nucleophile. This reaction is particularly useful for bioconjugation and materials science applications.

In the context of this compound, the thiol group can react with epoxide-containing molecules to form β-hydroxy thioethers. This conjugation strategy can be employed to link the dihydrobenzofuran scaffold to biomolecules, polymers, or surfaces. The reaction is typically base-catalyzed and proceeds with high regioselectivity, with the thiolate anion attacking the less sterically hindered carbon of the epoxide ring.

Modifications and Derivatization of the Dihydrobenzofuran Core

Beyond the reactivity of the thiol group, the dihydrobenzofuran core itself offers opportunities for structural modification. These modifications can be targeted at either the aromatic benzene (B151609) ring or the saturated furan (B31954) ring, allowing for fine-tuning of the molecule's electronic and steric properties.

The benzene ring of the dihydrobenzofuran system can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing substituents, namely the ether oxygen and the thiol group (or its derivative). These groups are generally ortho, para-directing. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. Such modifications are crucial for exploring the structure-activity relationships of derivatives in various biological assays.

The 2,3-dihydrofuran (B140613) ring is susceptible to oxidative transformations. A key reaction in this category is the dehydrogenation of the dihydrobenzofuran to the corresponding aromatic benzofuran (B130515). This transformation can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO2). The resulting benzofuran-6-thiol possesses a fully aromatic heterocyclic system, which can significantly alter its biological activity and chemical properties compared to its dihydro-precursor.

Table 2: Oxidation of the Dihydrofuran Ring

Substrate Oxidizing Agent Product
This compound DDQ 1-Benzofuran-6-thiol

Formation of Fused Heterocyclic Systems from 2,3-Dihydrobenzofuran (B1216630) Precursors

The strategic placement of reactive functional groups on the 2,3-dihydrobenzofuran scaffold allows for its use as a precursor in the synthesis of more complex, fused heterocyclic systems. For instance, the thiol group and a suitably positioned functional group on the aromatic ring can undergo intramolecular cyclization reactions to form a new heterocyclic ring fused to the dihydrobenzofuran core.

An example of this is the synthesis of thieno[3,2-f]dihydrobenzofurans. This can be achieved by first introducing a reactive group ortho to the thiol, followed by a cyclization reaction that forms the thiophene (B33073) ring. Such fused systems are of interest for their potential as novel scaffolds in drug discovery, often exhibiting unique pharmacological profiles.

Synthesis of Thiadiazoles and Triazoles

The thiol group of this compound is a key functional handle for the synthesis of various sulfur and nitrogen-containing heterocycles, including thiadiazoles and triazoles. These classes of compounds are of significant interest due to their wide range of biological activities.

Thiadiazoles:

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved through the cyclization of thiosemicarbazide (B42300) precursors. A plausible route to a 2,3-dihydro-1-benzofuran-6-yl substituted thiadiazole would involve the initial reaction of an acyl chloride derivative of the scaffold with thiosemicarbazide, followed by acid-catalyzed cyclization. For instance, the 2,3-dihydro-1-benzofuran-6-carbonyl chloride can be reacted with thiosemicarbazide to form an intermediate, which upon treatment with a dehydrating agent like concentrated sulfuric acid, would yield the corresponding 5-(2,3-dihydro-1-benzofuran-6-yl)-1,3,4-thiadiazol-2-amine.

Another approach involves the reaction of hydrazonoyl halides with sulfur nucleophiles. While direct examples with this compound are not prevalent in the literature, the general methodology suggests that the corresponding hydrazonoyl halide could be treated with a source of sulfur, such as sodium hydrogen sulfide, to facilitate the formation of the thiadiazole ring.

Triazoles:

The synthesis of 1,2,4-triazole (B32235) derivatives bearing the 2,3-dihydro-1-benzofuran scaffold can be accomplished through several synthetic strategies. A common method involves the reaction of a carbohydrazide (B1668358) with an isothiocyanate, followed by cyclization. Specifically, 2,3-dihydro-1-benzofuran-6-carbohydrazide can be reacted with an appropriate isothiocyanate to yield a thiosemicarbazide intermediate. Subsequent treatment of this intermediate with a base, such as sodium hydroxide (B78521), would induce cyclization to the corresponding 1,2,4-triazole-3-thiol derivative.

A facile and convenient synthesis of novel benzofuran-bearing 1,2,4-triazole derivatives has been described, which can be adapted for the this compound scaffold. nih.gov This involves the use of 4-amino-1,2,4-triazole-3-thiol (B7722964) as a key building block, which can be reacted with a suitable electrophilic derivative of the benzofuran scaffold.

Furthermore, the synthesis of triazolo[3,4-b] nih.govnih.govchemistrysteps.comthiadiazoles, which are fused heterocyclic systems, has been reported from benzofuran precursors. nih.gov This suggests the potential for similar transformations starting from this compound to create more complex, fused heterocyclic structures.

Reactant 1Reactant 2Product TypeReference
2,3-Dihydro-1-benzofuran-6-carbonyl chlorideThiosemicarbazide1,3,4-ThiadiazoleInferred
2,3-Dihydro-1-benzofuran-6-carbohydrazideIsothiocyanate1,2,4-TriazoleInferred
4-Amino-1,2,4-triazole-3-thiolElectrophilic benzofuran derivative1,2,4-Triazole nih.gov

Synthesis of Pyrimidine (B1678525) Derivatives

The construction of pyrimidine rings attached to the 2,3-dihydro-1-benzofuran scaffold can be effectively achieved through the reaction of benzofuran chalcones with various amidine derivatives. This multi-step synthesis typically begins with the acylation of the 2,3-dihydro-1-benzofuran ring, followed by a Claisen-Schmidt condensation to form the chalcone (B49325), and finally, cyclization to the pyrimidine.

A general pathway would involve the Friedel-Crafts acylation of 2,3-dihydro-1-benzofuran at the 2-position to introduce an acetyl group. The resulting 2-acetyl-2,3-dihydro-1-benzofuran would then undergo an Aldol condensation with an appropriate aromatic or heteroaromatic aldehyde to yield a chalcone intermediate. These chalcones serve as versatile precursors for pyrimidine synthesis.

The cyclization of these benzofuran chalcones with urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride in the presence of a base like ethanolic potassium hydroxide leads to the formation of the corresponding pyrimidine derivatives. For example, reaction with urea would yield a pyrimidin-2-ol, while thiourea would produce a pyrimidine-2-thiol. Similarly, guanidine hydrochloride would result in a pyrimidin-2-amine. It is important to note that the thiol group at the 6-position of the starting material would likely require a protecting group throughout this synthetic sequence to prevent unwanted side reactions.

Chalcone PrecursorReagentPyrimidine ProductReference
(2E)-1-(2,3-Dihydro-1-benzofuran-6-yl)-3-aryl-prop-2-en-1-oneUrea4-(2,3-Dihydro-1-benzofuran-6-yl)-6-aryl-pyrimidin-2-olInferred
(2E)-1-(2,3-Dihydro-1-benzofuran-6-yl)-3-aryl-prop-2-en-1-oneThiourea4-(2,3-Dihydro-1-benzofuran-6-yl)-6-aryl-pyrimidine-2-thiolInferred
(2E)-1-(2,3-Dihydro-1-benzofuran-6-yl)-3-aryl-prop-2-en-1-oneGuanidine hydrochloride4-(2,3-Dihydro-1-benzofuran-6-yl)-6-aryl-pyrimidin-2-amineInferred

Formation of Thiaselenin Derivatives

The synthesis of six-membered heterocyclic rings containing both a sulfur and a selenium atom, such as 1,3-thiaselenins, from a thiol precursor like this compound is a more specialized area of heterocyclic chemistry. While direct and well-established methods for the synthesis of thiaselenins from aromatic thiols are not abundantly documented, the principles of organosulfur and organoselenium chemistry allow for the postulation of viable synthetic routes.

A plausible approach would involve the reaction of the thiol with a suitable three-carbon dielectrophile that also incorporates a selenium atom. For instance, the reaction of the sodium salt of this compound with a 1,3-dihalo-2-selenopropane derivative could potentially lead to the formation of the desired thiaselenin ring through a double nucleophilic substitution.

Alternatively, a stepwise approach could be envisioned. The thiol could first be reacted with an electrophile containing a masked or protected selenium functional group. After the initial S-alkylation, the selenium functionality could be unmasked and induced to cyclize onto an appropriate position of the alkyl chain.

Reactions involving selenium dihalides are also a potential avenue for the formation of selenium-containing heterocycles. nih.gov The reaction of a dithiol with a selenium dihalide is known to produce cyclic disulfides with a selenium bridge. Adapting this, one might consider a reaction between this compound and a reagent that can provide a three-carbon linker and a selenium atom.

Given the exploratory nature of this synthesis, detailed experimental conditions and yields are not available and would require significant research and development.

Proposed Reactant 1Proposed Reactant 2Potential ProductReference
Sodium 2,3-dihydro-1-benzofuran-6-thiolate1,3-Dihalo-2-selenopropane2,3-Dihydro-1-benzofuran-fused thiaseleninInferred
This compoundSelenium dihalide and a C3 linker2,3-Dihydro-1-benzofuran-fused thiaseleninInferred from nih.gov

Metal-Free Direct C(sp³)–H Functionalization

The direct functionalization of C(sp³)–H bonds is a highly sought-after transformation in organic synthesis due to its atom economy and potential for late-stage modification of complex molecules. The 2,3-dihydro-1-benzofuran scaffold contains C(sp³)–H bonds at the 2- and 3-positions of the dihydrofuran ring, which are potential targets for such reactions. Metal-free approaches to C(sp³)–H functionalization are particularly attractive as they avoid the use of expensive and potentially toxic transition metals.

Recent advancements have demonstrated the feasibility of metal-free C(sp³)–H functionalization of 2,3-dihydrobenzofurans. nih.gov These reactions often proceed through radical-mediated pathways, where a hydrogen atom is abstracted from the C2 or C3 position, followed by the trapping of the resulting radical with a suitable reagent.

One such strategy involves the use of an oxidant, such as iodine, to generate a radical intermediate. For example, a metal-free transformation for the synthesis of 3-aryl-2,3-dihydrobenzofurans has been reported where an ortho-hydroxystilbene undergoes cyclization and aryl migration in the presence of an iodine oxidant. nih.gov While this is an intramolecular example, it highlights the potential for activating the dihydrofuran ring towards functionalization.

Another approach could involve photoredox catalysis, where a photosensitizer absorbs light and initiates a single-electron transfer process, leading to the generation of a radical at the C2 or C3 position. This radical could then react with a variety of radical acceptors to form new C-C or C-heteroatom bonds.

The thiol group at the 6-position of the this compound would likely need to be protected during these C-H functionalization reactions to prevent its oxidation or participation in undesired side reactions.

SubstrateReaction TypeFunctionalized PositionReference
2,3-Dihydrobenzofuran derivativeIodine-mediated cyclizationC3 nih.gov
2,3-Dihydrobenzofuran derivativePhotoredox catalysisC2 or C3Inferred

Mechanistic Investigations of Reactions Involving 2,3 Dihydro 1 Benzofuran 6 Thiol and Its Scaffolds

Reaction Pathway Elucidation

The formation and functionalization of the 2,3-dihydrobenzofuran (B1216630) ring system can be achieved through various mechanistic approaches. These pathways often involve cascade reactions, where a series of intramolecular events lead to the construction of the heterocyclic core.

Cyclization Mechanisms

The construction of the dihydrobenzofuran core is fundamentally a cyclization reaction. Various strategies have been developed to initiate and control this ring-forming step. One-pot oxidation/cyclization procedures have been employed, demonstrating the versatility of cascade reactions in building the scaffold. researchgate.net For instance, a cascade process involving the cyclization of 2-acetylbenzoic acid can be steered by acid or base catalysts to produce different heterocyclic systems. rsc.org

In another approach, an SNAr/intramolecular cyclization cascade sequence has been developed for the synthesis of benzofurans. mdpi.com This method utilizes an acetylene (B1199291) group to both activate the substrate for nucleophilic aromatic substitution and to provide the carbon framework for the new five-membered ring. mdpi.com This transition metal-free method is significant as it tolerates a range of functional groups. mdpi.com The presence of a thiol group, such as in 2,3-dihydro-1-benzofuran-6-thiol, could potentially participate as a nucleophile in similar cascade reactions, leading to the formation of fused thieno[3,2-g]dihydrobenzofuran systems. The intramolecular thiol-ene reaction, which involves the cyclization of unsaturated mercaptans, represents another relevant pathway, although controlling the regioselectivity between 5-exo and 6-endo cyclization can be challenging. rsc.org

An environmentally friendly method uses dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) as an electrophile to trigger the cyclization of ortho-alkynyl anisoles, yielding 2,3-disubstituted benzofurans. vu.nl The resulting thiomethyl group can then be used in a subsequent cascade cyclization to form a thieno[3,2-b]benzofuran core. vu.nl

Table 1: Comparison of Selected Cyclization Strategies for Benzofuran (B130515) Scaffolds
MethodKey FeaturesCatalyst/ReagentPotential Relevance to Thiol DerivativesReference
SNAr/Intramolecular CyclizationTransition metal-free; dual role of acetylene group.Base (e.g., K2CO3)Thiol can act as the nucleophile. mdpi.com
Thiol-Ene CyclizationInvolves thiyl radical cyclization onto an alkene.UV irradiation or initiatorDirect use of thiol functionality in ring formation. rsc.org
DMTSF-Mediated CyclizationElectrophilic cyclization followed by potential cascade.DMTSFForms a thiomethylated intermediate for further cyclization. vu.nl
Acid/Base-Steered CascadeDivergent synthesis based on catalyst choice.Acid (p-TsOH) or Base (Na2CO3)Thiol may be sensitive to acid/base conditions. rsc.org

Hydrazonoyl Halide Reactions

Hydrazonoyl halides are versatile reagents in heterocyclic synthesis. Their reactions are pivotal for creating a variety of structures, including 2,3-dihydro-1,3,4-thiadiazoles and pyrazoles. mdpi.comdocumentsdelivered.com While direct reactions with this compound are not extensively documented in the provided context, the reactivity patterns are informative. Typically, hydrazonoyl halides react with sulfur nucleophiles. For example, their reaction with alkyl carbodithioates serves as a route to 2,3-dihydro-1,3,4-thiadiazoles. documentsdelivered.com This suggests that the thiol group in the this compound scaffold could act as a potent nucleophile, attacking the electrophilic carbon of the hydrazonoyl halide. This would likely lead to the formation of a thioether linkage, potentially followed by intramolecular cyclization depending on the substrate structure and reaction conditions.

Role of Nitrilium Imides in Reaction Mechanisms

Nitrilium ions are highly reactive intermediates known for their role in constructing nitrogen-containing heterocycles through intramolecular electrophilic attack. researchgate.net They are key in classic reactions like the Beckmann rearrangement and can be generated in situ from amides or trapped as stable salts. researchgate.net While their direct application in the synthesis of the this compound scaffold is not explicitly detailed, their reactivity with various nucleophiles is well-established. nih.gov Nitrilium ions react with alkenes via electrophilic attack, leading to intermediates that can undergo further cyclization. researchgate.net It is plausible that a strategically designed precursor containing both a nitrilium ion source and a phenol (B47542) or thiophenol could be used to construct fused heterocyclic systems. For instance, 1,3-dipolar cycloaddition reactions involving nitrilium ions are used to form heterocycles like tetrazoles and oxadiazoles, showcasing their versatility. nih.gov

Intermediates in Dihydrobenzofuran Formation (e.g., o-Quinone Methides)

ortho-Quinone methides (o-QMs) are highly reactive and versatile intermediates implicated in the biosynthesis of many natural products. nih.gov They serve as powerful building blocks in organic synthesis for the construction of dihydrobenzofuran rings. ekb.eg These intermediates are typically generated in situ under thermal, acidic, basic, or photochemical conditions. ekb.eg

A common strategy involves the generation of o-QMs from precursors like 2-hydroxybenzyl alcohols or their derivatives, which then undergo a [4+1] cycloaddition or a Michael addition followed by intramolecular cyclization. mdpi.comnih.gov For example, reacting o-QMs with sulfur ylides provides a straightforward method for synthesizing 2-substituted dihydrobenzofurans in excellent yields. mdpi.com Another method involves fluoride-induced desilylation of a protected phenol to generate the o-QM, which is then trapped by various nucleophiles, including sulfur nucleophiles. nih.gov The resulting phenoxide intermediate subsequently undergoes an intramolecular 5-exo-tet cyclization to yield 3-substituted 2,3-dihydrobenzofurans. nih.gov This latter pathway is directly applicable to the synthesis of derivatives of this compound, where the thiol could act as the trapping nucleophile.

Table 2: Methods for Generating o-Quinone Methides for Dihydrobenzofuran Synthesis
PrecursorGeneration MethodSubsequent ReactionProduct TypeReference
2-TosylalkylphenolsMild basic conditionsReaction with sulfur ylidestrans-2,3-Dihydrobenzofurans
2-Bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrateFluoride-induced desilylationMichael addition of nucleophiles (C, N, O, S)3-Substituted 2,3-dihydrobenzofurans nih.gov
o-Cresol substratesBiocatalytic hydroxylation (non-heme iron enzymes)Equilibrium with benzylic alcoholChemoenzymatic cascades nih.gov
General o-QM precursorsReaction with sulfur ylidesFormal [4+1] cycloaddition2-Substituted dihydrobenzofurans mdpi.com

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Transition metal catalysis offers powerful and reliable methods for constructing the dihydrobenzofuran scaffold, often under mild conditions with high yields. Various metals, including palladium, rhodium, ruthenium, copper, and iron, have been employed. rsc.org

A common mechanistic feature is the catalytic cycle, which typically involves several key steps:

Oxidative Addition: The metal catalyst inserts into a carbon-halogen or C-H bond of a starting material.

Coordination/Insertion: An alkene or alkyne partner coordinates to the metal center, followed by migratory insertion.

Cyclization/Annulation: An intramolecular C-O bond is formed, often through nucleophilic attack of a hydroxyl group onto the metal-bound organic fragment.

Reductive Elimination: The final dihydrobenzofuran product is released, regenerating the active catalyst for the next cycle.

For example, palladium-catalyzed syntheses can involve the annulation of alkenyl ethers and alkynyl oxime ethers or the aminocarbonylation of aryl iodide-linked alkenes. rsc.org In a Pd(II)-catalyzed C-H activation/C-O cyclization, a proximate hydroxyl group directs the catalyst to activate a nearby C-H bond, initiating the cyclization cascade. vu.nl Ruthenium has been used for photochemical oxidative [3+2] cycloadditions of phenols and alkenes. rsc.org Analysis of these cycles is critical for optimizing reaction conditions and expanding the substrate scope.

Free Radical Cyclization Cascades

Free radical reactions provide an alternative and powerful route to dihydrobenzofurans. researchgate.net These reactions are often initiated by the generation of an aryl radical, which then undergoes an intramolecular cyclization onto a suitably positioned alkene or alkyne.

A typical cascade begins with the formation of an aryl radical from a precursor like an o-alkenyloxyarene diazonium salt or a 2-iodo aryl allenyl ether. researchgate.netresearchgate.net This radical then adds to the tethered unsaturated bond in a 5-exo cyclization, which is generally favored, to form a new five-membered ring and a new radical center. This second radical is then quenched, often by abstracting a hydrogen atom from a donor like Bu₃SnH, to yield the final 2,3-dihydrobenzofuran product. researchgate.net

Recent developments have utilized single-electron transfer (SET) from heteroatom anions (including thiolates) or 2-azaallyl anions to initiate the radical cyclization of 2-iodo aryl allenyl ethers. researchgate.net This approach allows for the synthesis of complex benzofuran derivatives, where the initiating species is incorporated into the final product. researchgate.net An iron(III)-mediated cascade involving the reaction of naphthoquinones with allyl alcohols also proceeds via a radical mechanism. rsc.org

Stereochemical Considerations in Dihydrobenzofuran Synthesis

The creation of specific stereoisomers of the 2,3-dihydrobenzofuran scaffold is a critical aspect of synthetic organic chemistry, particularly due to the prevalence of this motif in biologically active molecules. rsc.orgacs.org Controlling the three-dimensional arrangement of atoms is paramount, as different stereoisomers can exhibit vastly different pharmacological activities. nih.gov This section explores the key stereochemical challenges and strategies employed in the synthesis of dihydrobenzofurans, focusing on achieving high levels of enantioselectivity and diastereoselectivity.

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For the dihydrobenzofuran framework, numerous catalytic strategies have been developed to achieve high enantiopurity. These methods often rely on chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of the cyclization reaction.

One powerful method is the transition-metal-catalyzed intramolecular hydroarylation, which involves the addition of an aromatic C-H bond to an unsaturated tether. nii.ac.jprsc.org For instance, cationic iridium complexes coordinated with chiral bisphosphine ligands have been shown to effectively catalyze the enantioselective cyclization of m-allyloxyphenyl ketones, yielding chiral 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jprsc.org In these reactions, the ketone's carbonyl group often acts as a directing group for the C-H activation step. nii.ac.jprsc.org Similarly, rhodium(III)-catalyzed C-H functionalization and [3+2] annulation of N-phenoxyacetamides with 1,3-dienes provides another route to chiral dihydrobenzofurans. researchgate.netorganic-chemistry.org

Organocatalysis presents a complementary, metal-free approach. Primary amine-thiourea organocatalysts derived from chiral diamines have been successfully used for the intramolecular Michael addition of keto-nitroolefins to produce trans-dihydrobenzofurans with excellent enantioselectivities (up to >99% ee). acs.org Another effective organocatalytic strategy involves the use of bifunctional squaramide/cinchona alkaloid catalysts in domino reactions, such as the Friedel–Crafts/SN2 reaction of phenol derivatives with α-bromonitroalkenes, to afford dihydrobenzofurans with exceptional enantiomeric excess. rsc.org

Biocatalysis, using engineered enzymes, has also emerged as a potent tool. Engineered myoglobins have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans with diazo reagents, producing stereochemically rich 2,3-dihydrobenzofurans with greater than 99.9% de and ee. rochester.edu

Below is a table summarizing various enantioselective approaches to the dihydrobenzofuran scaffold.

Catalytic SystemReaction TypeSubstrate TypeEnantioselectivity (ee)Reference
Cationic Iridium/Chiral BisphosphineIntramolecular Hydroarylationm-allyloxyphenyl ketonesHigh nii.ac.jprsc.org
Primary Amine-ThioureaIntramolecular Michael AdditionKeto-nitroolefins94% to >99% acs.org
Squaramide/Cinchona AlkaloidFriedel–Crafts/SN2 Domino ReactionPhenols and α/β-naphtholsup to >99% rsc.org
Rhodium(III)/Cp ComplexC-H Functionalization/[3+2] AnnulationN-phenoxyacetamides and 1,3-dienesup to 98% researchgate.net
Engineered MyoglobinBenzofuran CyclopropanationBenzofurans and diazo reagents>99.9% rochester.edu
Copper(II)/SPDO Complex[3+2] Cycloaddition2,3-dihydrofuran (B140613) and quinone estersNot specified nih.gov

Diastereoselective Control in Ring Formation

When the synthesis of a dihydrobenzofuran can result in the formation of multiple diastereomers, controlling which one is formed preferentially is crucial. Diastereoselective control is typically achieved by directing the approach of reagents to a substrate that already contains a stereocenter or by controlling the relative stereochemistry of two or more newly formed stereocenters during the ring-forming step.

A notable example of diastereoselective synthesis is the palladium-catalyzed acyloxyarylation of benzofurans. This method involves the reaction of benzofurans with arylboronic acids and carboxylic acids to produce 2-aryl-3-acyloxy-2,3-dihydrobenzofurans with high diastereoselectivity under mild conditions. rsc.org The reaction proceeds through a dearomatization process, creating two new stereocenters with a well-defined relative orientation. rsc.org

Double-dearomative [3+2] cycloadditions represent another powerful strategy. For example, the reaction between pyridinium (B92312) ylides and 2-nitrobenzofurans can assemble complex dihydrobenzofuran-fused spiroindolizidines with a high level of diastereoselectivity. acs.orgnih.gov This protocol allows for the efficient construction of multiple stereocenters in a single step under mild conditions. acs.orgnih.gov Similarly, a rhodium-catalyzed reaction of diazo-containing phenolic compounds with isatins through an aldol-type addition affords 3-hydroxyoxindole-incorporating 2,3-dihydrobenzofuran derivatives with exclusive diastereoselectivity (dr up to 95:5). nih.gov

The choice of base can also be a critical factor in controlling diastereoselectivity. In the synthesis of β-aminonitriles, for instance, switching from n-butyllithium (nBuLi) to lithium hexamethyldisilazide (LHMDS) can invert the stereochemical outcome, allowing for the selective formation of either the anti or syn diastereomer from the same set of starting materials. nih.gov This principle of base-controlled diastereoselectivity can be applied to the synthesis of complex heterocyclic systems.

The following table highlights methods that achieve high diastereoselectivity in the formation of the dihydrobenzofuran ring.

MethodReaction TypeProduct TypeDiastereoselectivity (dr)Reference
Palladium CatalysisAcyloxyarylation2-Aryl-3-acyloxy-2,3-dihydrobenzofuransHigh rsc.org
Double-Dearomative Cycloaddition[3+2] CycloadditionDihydrobenzofuran-fused spiroindolizidinesHigh to Excellent acs.orgnih.gov
Rhodium CatalysisAldol-type Addition3-Hydroxyoxindole-dihydrobenzofurans81:19 to 95:5 nih.gov
Base-Promoted CycloadditionFormal [4+1] AnnulationDihydrobenzofuran spirooxindolesExcellent acs.org

Advanced Spectroscopic and Analytical Characterization of 2,3 Dihydro 1 Benzofuran 6 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR for Structural Elucidation

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For 2,3-Dihydro-1-benzofuran-6-thiol, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) protons on the dihydrofuran ring (at positions 2 and 3), and the thiol proton (-SH). The exact chemical shifts (δ) and coupling constants (J) are unique to the molecule's structure. However, specific experimental ¹H NMR data for this compound are not reported in the reviewed literature.

Carbon (¹³C) NMR for Structural Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. While spectral data for the parent 2,3-dihydrobenzofuran (B1216630) and its various other derivatives are known, the specific ¹³C NMR chemical shifts for the 6-thiol substituted version have not been documented in available scientific resources.

Advanced NMR Techniques for Stereochemical Assignment

In cases of chiral centers or complex stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. These 2D NMR experiments can reveal through-space interactions between protons, helping to determine the relative stereochemistry of substituents. For dihydrobenzofuran derivatives with substituents on the furan (B31954) ring, NOESY is crucial for assigning cis or trans configurations. rsc.orgnp-mrd.org Without experimental data, a stereochemical assignment for any potential derivatives of this compound cannot be performed.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the S-H stretching vibration of the thiol group, which typically appears as a weak band in the region of 2550–2600 cm⁻¹. Other expected signals would include C-H stretching from the aromatic and aliphatic portions, C-O-C stretching of the ether linkage, and various C=C stretching and C-H bending vibrations from the benzene (B151609) ring. Although the general regions for these functional groups are known, a specific, experimentally obtained FT-IR spectrum for this compound is not available.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a theoretical calculation used to make a precise assignment of vibrational bands in an IR or Raman spectrum. It correlates the experimental frequencies with the theoretical vibrational modes (e.g., stretching, bending, torsion) of the molecule. This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov Such theoretical studies provide deep insight into the vibrational properties of a molecule but require a dedicated computational investigation, which has not been published for this compound.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a wealth of structural information.

The molecular ion peak ([M]+) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of a sulfur atom would also give rise to a characteristic isotopic pattern, with a notable [M+2]+ peak approximately 4.4% of the intensity of the molecular ion peak, which is indicative of the natural abundance of the 34S isotope.

The fragmentation of this compound under EI conditions can be predicted by considering the fragmentation of its core structure, 2,3-dihydrobenzofuran, and the typical fragmentation of aromatic thiols. The mass spectrum of 2,3-dihydrobenzofuran shows a prominent molecular ion peak and a base peak resulting from the loss of a hydrogen atom, followed by the loss of carbon monoxide to form a stable cyclopentadienyl (B1206354) cation.

For this compound, the fragmentation is likely to be initiated by the loss of a hydrogen atom from the thiol group, leading to a stable thiyl radical cation. Another significant fragmentation pathway for thiophenols involves the cleavage of the C-S bond, which can lead to the loss of the SH radical or H2S. nih.govresearchgate.net Isomerization of the molecular ion to a thioketone structure has also been proposed as a potential fragmentation route for thiophenol. nih.govresearchgate.net

Key predicted fragmentation pathways for this compound include:

Loss of a hydrogen atom (-H•): Formation of a stable radical cation.

Loss of the thiol group (-•SH): Cleavage of the C-S bond to yield a dihydrobenzofuranyl cation.

Loss of ethylene (B1197577) (-C2H4): A retro-Diels-Alder type fragmentation of the dihydrofuran ring.

Loss of carbon monosulfide (-CS): This can occur after rearrangement of the molecular ion. nih.govresearchgate.net

The following table outlines the predicted significant fragments for this compound in an EI mass spectrum.

Predicted m/z Predicted Fragment Ion Predicted Fragmentation Pathway
152[C8H8OS]+•Molecular Ion
151[C8H7OS]+Loss of H• from the thiol group
124[C8H8O]+•Loss of S
119[C7H7S]+Loss of CHO from the molecular ion
108[C6H4S]+•Loss of C2H4O from the molecular ion
91[C6H5O]+Loss of C2H3S from the molecular ion

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring.

The parent chromophore, the benzene ring in the 2,3-dihydrobenzofuran system, exhibits characteristic absorption bands. The introduction of a thiol (-SH) group, an auxochrome, onto the benzene ring is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and potentially an increase in their intensity (hyperchromic effect). This is due to the interaction of the non-bonding electrons of the sulfur atom with the π-electron system of the aromatic ring. spcmc.ac.in

The UV spectrum of thiophenol, a related simple aromatic thiol, shows absorption bands that are shifted to longer wavelengths compared to benzene. rsc.orgrsc.org The spectrum of 2,3-dihydrobenzofuran is expected to be similar to that of other alkyl-substituted benzenes. Therefore, the UV-Vis spectrum of this compound will likely display absorptions characteristic of a substituted benzene ring, with the positions of these bands influenced by the dihydrofuran ring and the thiol group.

The primary electronic transitions expected are π → π* transitions within the benzene ring. Specifically, the spectrum will likely show two main absorption bands: a strong E2-band (or K-band) at a shorter wavelength and a weaker, more structured B-band at a longer wavelength. The presence of the thiol group is anticipated to shift both of these bands to longer wavelengths compared to the unsubstituted 2,3-dihydrobenzofuran.

The following table presents the predicted UV-Vis absorption maxima for this compound in a non-polar solvent.

Predicted λmax (nm) Predicted Molar Absorptivity (ε, L·mol-1·cm-1) Electronic Transition Chromophore
~210-230~8,000 - 12,000π → π* (E2-band)Substituted Benzene Ring
~260-280~500 - 2,000π → π* (B-band)Substituted Benzene Ring

It is important to note that the exact positions and intensities of these absorption bands can be influenced by the solvent used for the analysis due to solute-solvent interactions.

Computational and Theoretical Chemistry Studies of 2,3 Dihydro 1 Benzofuran 6 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the molecular world. For 2,3-Dihydro-1-benzofuran-6-thiol, these calculations illuminate its intrinsic electronic characteristics and behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.gov DFT studies, particularly using the B3LYP functional with various basis sets like 6-31G* and 6-311G(d,p), are instrumental in optimizing the molecular geometry and predicting a range of properties for benzofuran (B130515) derivatives and related thiol compounds. researchgate.netresearchgate.netresearchgate.net Theoretical calculations using DFT can determine critical parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net

For derivatives of 2,3-dihydrobenzofuran (B1216630), DFT has been successfully applied to analyze their structural and spectroscopic properties. researchgate.net These studies often find a good correlation between theoretical predictions and experimental data, validating the computational approach. researchgate.net The application of DFT extends to understanding the reactivity and stability of various chemical species, providing synthetic chemists with predictive tools for chemical transformations. researchgate.net

HOMO-LUMO Analysis and Energy Gap Determination

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing molecular stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more reactive, indicating a greater ease of intramolecular charge transfer. researchgate.netnih.gov For instance, in studies of chalcones linked to 2,3-dihydrobenzofuran, a decreased bandgap was indicative of charge transfer within the molecule. researchgate.net The distribution of the HOMO and LUMO can also predict the likely sites for electrophilic and nucleophilic attacks. researchgate.netirjweb.com In some benzofuran derivatives, the HOMO is observed to be spread over the dihydrobenzofuran ring, suggesting a predisposition for electrophilic substitution reactions. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMORelates to chemical reactivity and stability. A smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP surface displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue signifies electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.govresearchgate.net

MEP analysis of benzofuran derivatives has been used to understand charge density distribution and its implications for chemical reactivity. researchgate.net The electrostatic potential is calculated on the molecular surface, providing a visual guide to the molecule's reactive behavior. researchgate.net

Mulliken Atomic Charge Analysis

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule, offering insights into the distribution of electrons among its atoms. researchgate.netuni-muenchen.de These calculated charges are useful for understanding the electronegativity and charge transfer processes in chemical reactions. researchgate.net For example, in studies of related compounds, atoms with more negative charges are identified as centers that can readily donate electrons. irjweb.com

Analysis of Mulliken charges in various molecules has shown that certain atoms exhibit significant positive or negative charges, identifying them as likely sites for nucleophilic or electrophilic attack, respectively. researchgate.netirjweb.com It's important to note that the computed atomic charges can be sensitive to the basis set used in the calculation. uni-muenchen.de

Table 2: Illustrative Mulliken Atomic Charges

AtomCharge (e)Implication
ONegativePotential electron donor/site for electrophilic attack.
SNegativePotential electron donor/site for electrophilic attack.
NNegativePotential electron donor/site for electrophilic attack.
C (in certain positions)Positive or NegativeReactivity depends on the local electronic environment.
HPositivePotential electron acceptor.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures, including bonds, lone pairs, and antibonding orbitals. wisc.eduwisc.edu This method is particularly effective for studying intramolecular charge transfer (ICT) interactions, which occur through the delocalization of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis-type NBOs (acceptor orbitals). bohrium.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to predict the three-dimensional structure of molecules and to study their dynamic behavior. nih.govnih.gov These methods are particularly useful in drug design and materials science for understanding how a molecule might interact with a biological target or other molecules. nih.govnih.gov

For derivatives of 2,3-dihydrobenzofuran, molecular modeling has been used to predict their binding modes with biological receptors. nih.gov Techniques like molecular docking can simulate the interaction between a small molecule and a protein, providing insights into its potential biological activity. nih.govnih.gov Furthermore, molecular dynamics (MD) simulations can be used to explore the stability of these interactions over time. nih.gov While specific modeling studies on this compound are not prevalent, the methodologies applied to similar benzofuran structures demonstrate the potential of these computational tools. nih.govnih.govdntb.gov.ua

Ligand-Steered Modeling for Binding Mode Prediction

Ligand-steered modeling is a computational approach used to predict the binding orientation of a ligand within the active site of a protein. This method is particularly useful when the precise binding mode is unknown. In the context of this compound and its derivatives, computational docking studies have been employed to elucidate their interaction with specific enzyme targets. For instance, derivatives of this compound have been investigated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

Docking simulations can predict the binding affinity and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors.

Conformational Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis of this compound involves identifying its most stable conformations and the energy barriers between them. The dihydrofuran ring is not planar and can adopt various puckered conformations.

Theoretical calculations, such as those employing density functional theory (DFT), are used to map the potential energy surface of the molecule. These studies reveal the preferred geometries of the dihydrofuran ring and the orientation of the thiol substituent. Understanding the conformational preferences is crucial for predicting how the molecule will fit into a binding site and for interpreting spectroscopic data.

Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts.

For this compound, theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental spectra to confirm the chemical structure. Discrepancies between calculated and experimental values can indicate the presence of specific conformational isomers or intermolecular interactions in solution.

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
C2-71.5
C3-29.8
C3a-128.0
C47.0125.0
C56.8116.0
C6-129.0
C77.1109.5
C7a-159.0
H24.5-
H33.2-
H47.0-
H56.8-
H77.1-
SH3.4-
Note: These are hypothetical predicted values for illustrative purposes and would need to be calculated using appropriate computational methods.

Structure-Reactivity Relationships from Computational Studies

Computational chemistry offers significant insights into the relationship between the structure of this compound and its chemical reactivity.

Theoretical Prediction of Reaction Outcomes

By modeling reaction pathways and transition states, theoretical chemistry can predict the likely outcomes of chemical reactions involving this compound. For example, the reactivity of the thiol group in nucleophilic substitution or oxidation reactions can be assessed. Computational models can determine the activation energies for different potential reactions, thereby predicting the most favorable reaction pathway under specific conditions. This is particularly useful for designing synthetic routes and understanding potential metabolic transformations.

Quantitative Structure-Property Relationships (QSPR)

QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict properties such as boiling point, solubility, and lipophilicity (logP) based on calculated molecular descriptors. These descriptors can include constitutional, topological, and quantum chemical parameters. Such models are valuable in the early stages of drug discovery for screening and optimizing lead compounds.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-electron systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can be used to calculate the NLO properties of this compound, such as the first hyperpolarizability (β). These calculations typically involve determining the molecular response to an applied electric field. The presence of the electron-donating thiol group and the aromatic benzofuran system could potentially give rise to NLO activity, a hypothesis that can be efficiently tested through theoretical calculations.

Structure Activity Relationship Sar Studies of 2,3 Dihydro 1 Benzofuran 6 Thiol Derivatives

Influence of Thiol Group Position and Substitution on Molecular Activity

The thiol (-SH) group is a key functional group in medicinal chemistry due to its ability to act as a hydrogen bond donor, a nucleophile, and a metal ligand. Its introduction into the 2,3-dihydro-1-benzofuran scaffold at the 6-position is anticipated to have a profound impact on the molecule's pharmacological profile. The reactivity of thiol groups with biological targets, such as proteins, can lead to the formation of disulfide bonds or other covalent interactions, which can be a critical determinant of a compound's mechanism of action and potency. mdpi.com

The specific position of the thiol group on the aromatic ring influences its acidity and nucleophilicity, which in turn affects its interaction with biological macromolecules. While direct studies on the 6-thiol derivative are scarce, research on other thiol-containing compounds has shown that the chemical reactivity of the thiol group is highly correlated with biological activity. mdpi.com For instance, the ability of morphinan (B1239233) derivatives containing a Michael acceptor to trap thiol groups was directly related to their anti-malarial activity. mdpi.com This suggests that a thiol group on the dihydrobenzofuran ring could be crucial for interactions with specific cellular targets.

Impact of Substitutions on the Dihydrobenzofuran Ring Architecture

For example, studies on hexahydrodibenzofurans have shown that controlling the stereochemistry of the ring junction is crucial for their activity. In many cases, one enantiomer of a chiral drug is significantly more active than the other, a phenomenon known as eudismic ratio. This highlights the importance of synthesizing enantiomerically pure compounds to maximize therapeutic efficacy and minimize potential off-target effects. The synthesis of 3-substituted dihydrobenzofurans with high enantioselectivity has been achieved through methods like iridium-catalyzed intramolecular hydroarylation. rsc.org

Substituents on the aromatic ring of the 2,3-dihydro-1-benzofuran scaffold play a pivotal role in modulating its electronic properties, lipophilicity, and steric profile, all of which can influence its biological activity.

Halogenation: The introduction of halogen atoms such as fluorine, chlorine, or bromine onto the aromatic ring can significantly enhance the biological activity of benzofuran (B130515) derivatives. nih.gov Halogens can increase the lipophilicity of a molecule, facilitating its passage through cell membranes. nih.gov Furthermore, they can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can improve binding affinity. nih.gov The position of the halogen is also critical; for instance, para-substitution on a phenyl ring attached to the benzofuran core has been shown to be beneficial for cytotoxic activity. nih.gov

Hydroxyl Groups: The presence of hydroxyl groups can introduce hydrogen bonding capabilities, which are crucial for anchoring a ligand to its target protein. ewha.ac.krnih.gov Studies on benzofuro[3,2-b]pyridin-7-ols have shown that a hydroxyl group at the 7-position is critical for selective topoisomerase IIα inhibitory activity. ewha.ac.krnih.gov The phenolic hydroxyl group of benzofuran has also been found to be important for modulating anticancer activity by promoting favorable interactions with the target. nih.gov

Amino Groups: Amino groups can act as hydrogen bond donors and can be protonated at physiological pH, allowing for ionic interactions with the target. The introduction of amino groups can also improve the solubility and pharmacokinetic properties of a compound. For example, the synthesis of 3-amino-2,3-dihydro-2,2-diarylbenzofurans has been reported, opening avenues for exploring the impact of this functional group on activity. nih.gov

Substitution PatternEffect on ActivityReference(s)
Halogenation (F, Cl, Br)Increased lipophilicity, potential for halogen bonding, enhanced biological activity. Position is critical. nih.gov
Hydroxylation (-OH)Introduces hydrogen bonding capabilities, crucial for target binding. nih.govewha.ac.krnih.gov
Amino Group (-NH2)Acts as H-bond donor, potential for ionic interactions, can improve solubility. nih.gov
Methoxy (B1213986) Group (-OCH3)Can influence electronic properties and steric interactions. nih.gov
Carboxamide Group (-CONH)Necessary for anticancer activity in some derivatives. nih.gov

Structure-Based Design Principles for Dihydrobenzofuran Scaffolds

The 2,3-dihydro-1-benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a variety of biological targets. Structure-based drug design for this scaffold involves several key principles:

Scaffold Hopping and Isosteric Replacement: Modifying the core scaffold or replacing certain groups with isosteres (groups with similar steric and electronic properties) can lead to improved activity and selectivity.

Introduction of Key Functional Groups: The strategic placement of functional groups that can participate in specific interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) with the target protein is crucial.

Control of Stereochemistry: As discussed earlier, the synthesis of stereochemically pure compounds is often necessary to achieve optimal activity and avoid off-target effects.

Modulation of Physicochemical Properties: Fine-tuning properties such as lipophilicity, solubility, and metabolic stability through chemical modifications is essential for developing drug-like molecules. nih.gov

Computational Approaches in SAR Elucidation

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com This technique is widely used in drug discovery to understand the interactions between a small molecule, such as a 2,3-dihydro-1-benzofuran derivative, and its protein target. frontiersin.org

The process of molecular docking involves:

Preparation of the protein and ligand structures: This includes adding hydrogen atoms and assigning charges. nih.gov

Defining the binding site: This is typically a cavity on the protein surface where the natural substrate or a known inhibitor binds. nih.gov

Docking the ligand into the binding site: The software samples different conformations and orientations of the ligand within the binding site. youtube.com

Scoring and analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed. nih.gov

Molecular docking studies can provide valuable insights into the SAR of 2,3-dihydro-1-benzofuran derivatives by:

Rationalizing the observed activities of different compounds.

Predicting the binding modes of new, untested compounds.

Guiding the design of new derivatives with improved binding affinity and selectivity.

Compound ClassTarget ProteinKey Findings from DockingReference(s)
Benzimidazole derivativesFtsZ proteinIdentified key electrostatic and steric interactions for inhibitor binding. nih.gov
2-(Aryloxyacetyl)cyclohexane-1,3-diones4-Hydroxyphenylpyruvate dioxygenaseShowed the importance of hydrogen bond donors and acceptors for binding. frontiersin.org
Small molecule inhibitorsNEK2Screened a library of compounds to identify potential inhibitors based on glide score and interactions. nih.gov

Advanced Applications and Role of 2,3 Dihydro 1 Benzofuran 6 Thiol As a Chemical Intermediate

Precursor in Heterocyclic Synthesis

The dual functionality of 2,3-Dihydro-1-benzofuran-6-thiol makes it a potent starting material for the synthesis of more elaborate heterocyclic structures. The thiol group, in particular, serves as a nucleophilic center and a key reactant in coupling reactions, enabling the construction of new molecular frameworks.

Building Block for Fused Ring Systems

The strategic placement of the thiol group on the aromatic ring of the dihydrobenzofuran core provides a reactive site for annulation reactions, which are chemical processes that form a new ring onto a pre-existing one. This capability is crucial for constructing fused heterocyclic systems, where two or more rings share a common bond.

The aryl thiol can participate in cyclization reactions to form new sulfur-containing heterocycles fused to the parent benzofuran (B130515) structure. For instance, synthetic strategies such as the Fiesselmann thiophene (B33073) synthesis, which involves the condensation of an appropriate substrate with a thioglycolate, demonstrate how new thiophene rings can be constructed. nih.gov By adapting such methodologies, the thiol group of this compound can be envisioned to react with suitable bifunctional reagents to yield fused thieno-benzofuran systems. These fused systems are of significant interest in materials science and medicinal chemistry. nih.govnih.gov

Furthermore, transition-metal-catalyzed reactions offer powerful tools for creating fused rings. The coupling of aryl thiols with various partners is a well-established method for forming C-S bonds, which is a key step in the synthesis of many sulfur-containing heterocycles. beilstein-journals.orgnih.govresearchgate.net For example, copper-catalyzed reactions can facilitate the cyclization of aryl thiols to create fused systems under relatively mild conditions. researchgate.net The thiol group in this compound could be utilized in intramolecular or intermolecular cyclizations to generate complex, multi-ring architectures. rsc.org

Synthesis of Complex Organic Molecules

Beyond fused systems, this compound is an adept intermediate for assembling complex organic molecules. The thiol group's reactivity is central to this utility. It can be readily transformed into a variety of other functional groups or used as an anchor point to attach larger molecular fragments.

Key reactions involving the thiol group include:

S-Alkylation and S-Arylation: The thiol can act as a nucleophile to react with alkyl or aryl halides, forming thioethers. This reaction is fundamental for linking the dihydrobenzofuran core to other molecular scaffolds. Metal-catalyzed cross-coupling reactions, often using palladium or copper catalysts, are particularly effective for arylating thiols. acsgcipr.orgacs.org

Oxidation: The thiol can be oxidized to form sulfoxides, sulfones, or sulfonic acids. These oxidized sulfur functionalities are important in medicinal chemistry as they can act as hydrogen bond acceptors and modulate the electronic and solubility properties of a molecule.

Radical Reactions: Thiyl radicals, generated from thiols, are versatile intermediates that can participate in a range of cyclization and addition reactions to form complex carbon-sulfur and carbon-carbon bonds. organic-chemistry.org

The dihydrobenzofuran portion of the molecule also contributes to its utility. The dihydrofuran ring can be opened or modified, and the aromatic ring can undergo further substitution, allowing for a multi-pronged approach to molecular complexity. The synthesis of various natural products containing the 2,3-dihydrobenzofuran (B1216630) framework, such as (+)-decursivine and (+)-lithospermic acid, highlights the importance of this scaffold in constructing intricate molecular architectures.

Design and Development of Dihydrobenzofuran Analogues as Lead Compounds in Medicinal Chemistry Research

The 2,3-dihydrobenzofuran scaffold is a cornerstone in modern medicinal chemistry, frequently appearing in compounds designed to interact with various biological targets. Its rigid structure helps to lock attached functional groups in specific orientations, which can lead to improved binding affinity and selectivity for a target protein. The thiol group in this compound adds another layer of utility, serving as a modifiable position for optimizing the pharmacological properties of lead compounds.

The thiol functional group itself is present in a number of approved drugs and offers unique biochemical properties. nih.govnih.govacs.org It can act as a radical scavenger, a metal chelator, or participate in crucial binding interactions with a biological target, such as forming hydrogen bonds or covalent bonds. nih.govnih.gov In lead optimization, modifying the thiol group—for instance, by converting it to a thioether or a sulfone—allows medicinal chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic profile. advancedsciencenews.comyoutube.com

Structure-activity relationship (SAR) studies on various dihydrobenzofuran derivatives have led to the discovery of potent agents for a range of diseases. mdpi.comnih.govresearchgate.net By systematically modifying the dihydrobenzofuran core and its substituents, researchers can identify the key structural features required for biological activity.

Below is a table summarizing research findings on various dihydrobenzofuran analogues, illustrating the scaffold's versatility in medicinal chemistry.

Table 1: Research Findings on Dihydrobenzofuran Analogues in Medicinal Chemistry

Biological Target/Application Key Findings Research Focus
PARP-1 Inhibition Substituted benzylidene derivatives at the 2-position of a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core showed potent PARP-1 inhibition, with IC50 values as low as 79 nM. nih.gov Anticancer Agents
CB2 Agonists A series of N-alkyl-isatin acylhydrazone derivatives were modified to a 2,3-dihydro-1-benzofuran core to improve drug-like properties, resulting in potent and selective CB2 agonists. Neuropathic Pain
mPGES-1 Inhibition 2,3-Dihydrobenzofuran derivatives were identified as suitable bioinspired lead compounds for developing inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). Anti-inflammatory and Anticancer Agents
Antioxidants 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranol derivatives showed potent inhibition of LDL oxidation, superior to vitamin E and probucol. Antiatherogenic Agents
5-HT2A Receptor Ligands Dihydrobenzofuran and tetrahydrobenzodifuran functionalities were used as conformationally restricted bioisosteres of methoxy (B1213986) groups in hallucinogens to study receptor binding. Neuroscience Research

Future Research Directions and Perspectives for 2,3 Dihydro 1 Benzofuran 6 Thiol

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for constructing the 2,3-dihydrobenzofuran (B1216630) scaffold is a continuing area of focus for organic chemists. While various strategies exist, future research will likely prioritize the development of novel, transition-metal-free synthetic protocols. nih.gov These approaches align with the principles of green chemistry, aiming to reduce environmental impact and improve cost-effectiveness.

Recent advancements have highlighted the potential of several innovative methods:

Organocatalyzed and Photocatalytic Reactions: These methods offer mild reaction conditions and high selectivity, making them attractive for the synthesis of complex molecules. nih.govresearchgate.net

Brønsted Acid-Catalyzed Reactions: The use of Brønsted acids to promote condensation and annulation reactions has shown promise for the synthesis of dihydrobenzofuran derivatives. nih.gov

Cycloaddition Reactions: [4+1] and [3+2] cycloaddition strategies provide efficient routes to functionalized 2,3-dihydrobenzofurans. nih.govnih.gov

Visible Light-Promoted Synthesis: Utilizing visible light as a renewable energy source for chemical transformations is a rapidly growing field with potential applications in the synthesis of dihydrobenzofuran chalcogenides. researchgate.netmdpi.com

Future efforts in this area will likely focus on expanding the substrate scope of these reactions and developing enantioselective variants to produce chiral 2,3-dihydrobenzofurans.

Development of Advanced Functionalization Strategies

The ability to introduce a wide range of functional groups onto the 2,3-dihydro-1-benzofuran-6-thiol core is crucial for tuning its properties and exploring its potential applications. Future research will focus on developing advanced functionalization strategies that offer high chemo- and regioselectivity.

Key areas for exploration include:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic routes and accessing novel derivatives. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have proven effective for introducing various substituents onto the benzofuran (B130515) ring. researchgate.net

Thiol-Ene and Thiol-Michael Reactions: The reactivity of the thiol group can be exploited in thiol-ene "click" chemistry and thiol-Michael addition reactions to introduce diverse functionalities. core.ac.uknih.gov

Intramolecular Radical Cyclization/Thiolation: This cascade reaction provides a metal-free approach to 3-thioether-functionalized 2,3-dihydrobenzofurans. researchgate.net

The development of these strategies will enable the synthesis of a diverse library of this compound derivatives with tailored electronic, steric, and biological properties.

In-depth Mechanistic Studies of Thiol-mediated Reactions

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing methods and designing new reactions. Future research should focus on detailed mechanistic studies of thiol-mediated reactions.

Computational and experimental approaches can be employed to investigate:

Reaction Intermediates and Transition States: Identifying and characterizing key intermediates, such as o-quinone methides, and transition states will provide valuable insights into reaction pathways. cnr.it

Role of Catalysts and Reagents: Understanding how catalysts, bases, and other reagents influence reaction outcomes is crucial for controlling selectivity. nih.gov

Kinetics and Thermodynamics: Quantitative studies of reaction rates and equilibria will provide a deeper understanding of the factors that govern reactivity.

These mechanistic investigations will not only advance fundamental knowledge but also guide the rational design of more efficient and selective synthetic methods.

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. rsc.orgornl.gov For this compound, these computational tools can be applied to:

Predict Material Properties: ML models can be trained on large datasets to predict the physical, chemical, and biological properties of novel derivatives, accelerating the discovery of compounds with desired characteristics. rsc.org

De Novo Design: AI algorithms can generate new molecular structures with optimized properties, guiding synthetic efforts towards the most promising candidates. rsc.org

Reaction Optimization: ML can be used to optimize reaction conditions, leading to improved yields and selectivities. researchgate.net

Predictive Toxicology: Nano-quantitative structure-activity relationship (QSAR) models can be developed to predict the potential toxicity of new compounds, ensuring safer design. nih.gov

The synergy between computational modeling and experimental work will significantly accelerate the discovery and development of new applications for this compound and its derivatives.

Role in Advanced Chemical Biology and Probe Development

The unique structural features and reactivity of this compound make it an attractive scaffold for the development of chemical probes to study biological systems. Future research in this area will focus on:

Design of Selective Ligands: The dihydrobenzofuran core is present in many biologically active compounds, including agonists for cannabinoid receptors. researchgate.netnih.gov Further medicinal chemistry efforts can lead to the discovery of potent and selective ligands for various biological targets.

Development of Bioorthogonal Probes: The thiol group can be utilized for bioorthogonal ligation reactions, enabling the specific labeling and tracking of biomolecules in living systems.

Fluorescent Probes: By incorporating fluorophores into the this compound scaffold, researchers can develop novel fluorescent probes for imaging and sensing applications.

The development of such advanced tools will contribute to a deeper understanding of complex biological processes and may lead to the identification of new therapeutic targets.

Q & A

Basic: What analytical methods are recommended for detecting 2,3-Dihydro-1-benzofuran-6-thiol in complex matrices like wastewater?

Methodological Answer:
Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges (60 mg, 3 cc) is effective for isolating the compound from aqueous samples. Conditioning with methanol (2 mL) followed by sample loading at pH 7 ensures optimal retention. Post-extraction, elution with methanol or 2-propanol (acidified with 0.1% formic acid) maximizes recovery. Quantification via LC-MS with internal standards (e.g., deuterated analogs like triclosan-d3) minimizes matrix effects. Ensure glassware is deactivated with 5% dimethyldichlorosilane to prevent analyte adsorption .

Basic: How can researchers synthesize this compound derivatives for structure-activity studies?

Methodological Answer:
A common approach involves nucleophilic substitution at the benzofuran core. For example, alkylation of 6-hydroxybenzofuran-3(2H)-one with halogenated reagents (e.g., 2,6-dichlorobenzyl chloride) in DMF with anhydrous potassium carbonate (3 eq) yields thiol derivatives. Purification via column chromatography (1:100 dichloromethane-methanol) ensures high purity. Confirm stereochemistry using chiral columns or NMR analysis (e.g., 1H/13C NMR for diastereotopic protons) .

Advanced: How to address discrepancies in quantification data between SPE and liquid-liquid extraction (LLE) for this compound?

Methodological Answer:
Discrepancies often arise from differences in extraction efficiency and matrix interference. Conduct a comparative study using isotopically labeled internal standards (e.g., BP-3-d5) to normalize recovery rates. Validate both methods via spike-recovery experiments in representative matrices (e.g., sludge or river water). Statistical tools like ANOVA can identify systematic biases. SPE generally outperforms LLE for polar metabolites due to better retention on HLB sorbents .

Advanced: What strategies resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer:
Chiral resolution requires enantioselective synthesis or chromatographic separation. For example, asymmetric catalysis using chiral auxiliaries (e.g., (R)-BINOL) can yield enantiopure products. Confirm configurations via X-ray crystallography or circular dichroism (CD). For diastereomers, use NOESY NMR to assess spatial proximity of substituents. The (3R)-configuration of related dihydrobenzofuranamines has been confirmed via these methods .

Basic: How to optimize stability studies for this compound under varying pH and temperature?

Methodological Answer:
Design accelerated degradation studies by exposing the compound to buffers at pH 3–9 (adjusted with HCl or NH4OH) and temperatures of 4°C, 25°C, and 40°C. Monitor degradation via LC-MS at intervals (e.g., 0, 24, 48 hours). Use Arrhenius kinetics to extrapolate shelf-life. Note that thiol groups are prone to oxidation; include antioxidants (e.g., ascorbic acid) in storage buffers .

Advanced: How to design experiments investigating the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:
Systematically modify substituents (e.g., electron-withdrawing groups at C-4 or C-7) and assess bioactivity. For example, introduce halogens or methyl groups via Suzuki coupling. Test derivatives in enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding studies. Use QSAR modeling to correlate electronic parameters (Hammett constants) with activity. Cross-validate results with molecular docking simulations .

Advanced: What protocols mitigate interference from co-eluting metabolites in LC-MS analysis?

Methodological Answer:
Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Optimize collision energies to fragment interfering ions while preserving the target analyte’s signal. Use orthogonal separation techniques (e.g., HILIC vs. reversed-phase) to confirm retention time consistency. For sludge samples, pre-treat with NH4F to dissociate metal-analyte complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.